



Application of BPR1J-097 in Hematological Malignancies: A Focus on Acute Myeloid Leukemia

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Compound of Interest		
Compound Name:	BPR1J-097	
Cat. No.:	B15576801	Get Quote

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Application Notes

Introduction

BPR1J-097 is a novel, potent, and selective small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are significant drivers in the pathogenesis of Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting cell proliferation and survival. BPR1J-097 targets this pathway, offering a promising therapeutic strategy for FLT3-driven hematological malignancies.

Mechanism of Action

BPR1J-097 exerts its anti-tumor activity by inhibiting the kinase activity of both wild-type and mutated FLT3.[3] This inhibition blocks the downstream signaling cascade, primarily the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] The suppression of the FLT3/STAT5 signaling pathway ultimately leads to the induction of apoptosis in cancer cells that are dependent on this pathway for their survival.[1][4]

Preclinical Efficacy in Acute Myeloid Leukemia (AML)



Extensive preclinical studies have demonstrated the potent anti-leukemic activity of **BPR1J-097** in AML models. In vitro, **BPR1J-097** has shown significant inhibitory effects on FLT3 kinase activity and the proliferation of FLT3-ITD positive AML cell lines.[1] In vivo studies using murine xenograft models of human AML have further confirmed its efficacy, with **BPR1J-097** demonstrating dose-dependent tumor growth inhibition and even regression.[1][2]

Application in Other Hematological Malignancies

While the primary focus of published research on **BPR1J-097** has been on its application in AML, its mechanism of action suggests potential utility in other hematological malignancies where FLT3 signaling may play a role. However, based on a comprehensive review of the available literature, there is currently a lack of significant preclinical or clinical data on the application of **BPR1J-097** in other hematological malignancies such as Acute Lymphoblastic Leukemia (ALL), Chronic Lymphocytic Leukemia (CLL), lymphomas, or multiple myeloma. One study showed weak inhibition of the ALL cell line RSV4;11 by **BPR1J-097**.[4] Further research is warranted to explore the potential of **BPR1J-097** in these other disease contexts.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **BPR1J-097** in AML models.

Table 1: In Vitro Inhibitory Activity of BPR1J-097

Parameter	Cell Line	Genotype	Value	Reference
FLT3 Kinase IC50	-	-	1 - 10 nM	[1]
Growth Inhibition GC ₅₀	MOLM-13	FLT3-ITD (heterozygous)	21 ± 7 nM	[1]
MV4-11	FLT3-ITD (homozygous)	46 ± 14 nM	[1]	
U937	FLT3-negative	>20,000 nM	[4]	
K562	FLT3-negative	>20,000 nM	[4]	
RSV4;11 (ALL)	Wild-Type FLT3	9400 ± 700 nM	[4]	



Table 2: In Vivo Anti-Tumor Efficacy of BPR1J-097 in AML Xenograft Models

Model	Treatment	Outcome	Reference
MOLM-13 Murine Xenograft	BPR1J-097	Significant dose- dependent tumor regression	[4]
MV4-11 Murine Xenograft	BPR1J-097	Complete tumor elimination after two treatment cycles	[4]

Experimental Protocols

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of **BPR1J-097** on FLT3 kinase activity.

Methodology:

- Utilize a recombinant human FLT3 enzyme.
- Perform the kinase reaction in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
- Incubate the enzyme with varying concentrations of BPR1J-097.
- Initiate the kinase reaction by adding ATP.
- After a defined incubation period, stop the reaction.
- Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.



Protocol 2: Cell Proliferation Assay (GC₅₀ Determination)

Objective: To determine the 50% growth inhibition concentration (GC₅₀) of **BPR1J-097** on hematological malignancy cell lines.

Methodology:

- Seed AML cell lines (e.g., MOLM-13, MV4-11) in 96-well plates at an appropriate density.
- Treat the cells with a range of concentrations of BPR1J-097.
- Include a vehicle-treated control group.
- Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, MTT, or CellTiter-Glo).
- Measure the absorbance or fluorescence signal.
- Calculate the GC₅₀ value by normalizing the data to the vehicle control and fitting to a doseresponse curve.

Protocol 3: Western Blot Analysis of FLT3 Signaling Pathway

Objective: To assess the effect of **BPR1J-097** on the phosphorylation of FLT3 and downstream STAT5.

Methodology:

- Culture FLT3-dependent AML cells (e.g., MV4-11) and treat with various concentrations of BPR1J-097 for a specified time (e.g., 2 hours).[3]
- Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).



- Separate equal amounts of protein by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4: In Vivo Murine Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **BPR1J-097** in a preclinical in vivo model of AML.

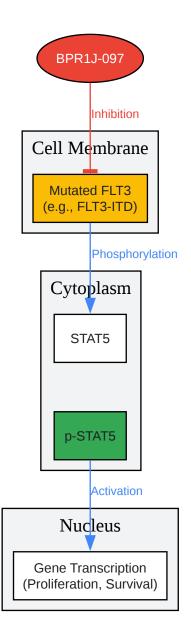
Methodology:

- Implant human AML cells (e.g., MOLM-13 or MV4-11) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
- Allow the tumors to reach a palpable size.
- Randomize the mice into treatment and control groups.
- Administer BPR1J-097 or a vehicle control to the mice via a suitable route (e.g., oral gavage or intravenous injection) according to a predefined dosing schedule.
- Monitor tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).



• Analyze the data to determine the effect of **BPR1J-097** on tumor growth.

Visualizations



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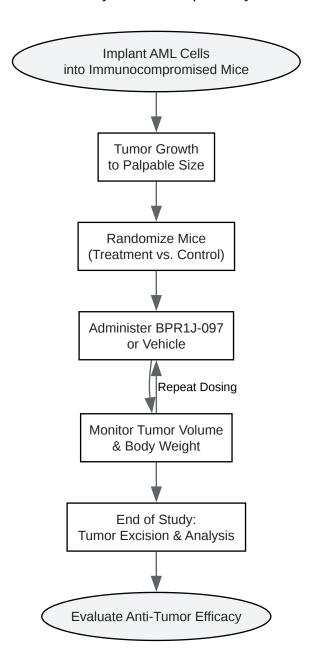
Caption: Mechanism of action of **BPR1J-097** in FLT3-mutated AML cells.





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Caption: Workflow for Western Blot analysis of FLT3 pathway inhibition.



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Caption: Experimental workflow for in vivo AML xenograft studies.



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